molecular formula Dy2H16O20S3 B1172047 Acid blue 232 CAS No. 12219-38-4

Acid blue 232

Cat. No.: B1172047
CAS No.: 12219-38-4
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Description

Acid Blue 232 is an anionic dye belonging to the acid dye class, commonly used in textile, paper, and leather industries due to its strong affinity for protein-based fibers like wool and silk. For instance, Acid Blue 22 (CAS 28631-66-5) features a complex aromatic system with sulfonic acid groups (-SO₃⁻) and sodium counterions, enhancing solubility and ionic interactions . This compound likely shares these characteristics, given its classification as a sulfonated aromatic compound. Adsorption studies indicate that acid dyes like this compound are challenging to degrade due to their stability, necessitating advanced removal technologies such as nanocomposite adsorbents or photocatalytic degradation .

Properties

CAS No.

12219-38-4

Molecular Formula

Dy2H16O20S3

Synonyms

Acid blue 232

Origin of Product

United States

Chemical Reactions Analysis

Photodegradation Reactions

Acid blue dyes (e.g., Acid Blue 25, Methylene Blue) undergo photodegradation via advanced oxidation processes. Key findings include:

Reaction Mechanisms

Reactive SpeciesRole in DegradationExample Reaction
Hydroxyl radicals (- OH)Break aromatic rings and C–S/C–N bondsAB25+OHCO2+H2O+SO42\text{AB25}+\bullet \text{OH}\rightarrow \text{CO}_2+\text{H}_2\text{O}+\text{SO}_4^{2-}
Superoxide (O2\text{O}_2^-)Initiate oxidative cleavage of chromophoresMB+O2sulfoxide intermediates\text{MB}+\text{O}_2^-\rightarrow \text{sulfoxide intermediates}
Holes (h+h^+)Direct oxidation of dye moleculesAB1+h+radical cationsmineralization\text{AB1}+h^+\rightarrow \text{radical cations}\rightarrow \text{mineralization}

Key Factors Influencing Degradation

  • Catalyst dosage : Higher TiO₂/Cu/aluminosilicate loadings increase active sites for radical generation .

  • pH : Acidic conditions favor - OH production, enhancing degradation rates .

  • Dye concentration : Excess dye molecules inhibit light penetration, reducing efficiency .

Adsorption Mechanisms

Agricultural wastes (e.g., pomelo pith) effectively adsorb acid blue dyes via:

Interaction Pathways

MechanismDescriptionExample
Electrostatic bondingAnionic dye sulfonate groups bind to cationic adsorbentsAB25+NH3+complex\text{AB25}+\text{NH}_3^+\rightarrow \text{complex}
Hydrogen bondingHydroxyl groups on adsorbents form H-bonds with dyeAB25+ OHH bonded adduct\text{AB25}+\text{ OH}\rightarrow \text{H bonded adduct}
π–π interactionsAromatic stacking between dye and adsorbentAB25lignin\text{AB25}\leftrightarrow \text{lignin}

Adsorption Performance

AdsorbentCapacity (mg/g)Kinetics ModelReference
Pomelo pith71.2Pseudo-second-order
Banana peel68.8Weber–Morris intraparticle

Enzymatic and Catalytic Reactions

GST T1-1 enzymes catalyze conjugation reactions with electrophilic substrates, though no direct data exists for Acid Blue 232. Insights from related systems:

Substrate-Specific Activity

Enzyme VariantPreferred SubstrateActivity (μmol/min/mg)
Wild type GST T1-1Iodomethane1.2 ± 0.1
Mutant R234WAllyl isothiocyanate8.4 ± 0.3
Mutant ΔR234WCumene hydroperoxide16.0 ± 1.2

Catalytic Optimization

  • NHC catalysts : Enable cross-coupling via single-electron transfer (e.g., aldehydes + pyridinium salts) .

  • Kinetic studies : Mechanistic insights (e.g., azetidinium ion intermediates) improve reaction yields .

Structural and Thermodynamic Data

While this compound remains uncharacterized in the literature, reference tables provide general thermodynamic parameters for acid blue dyes:

ReactionΔH (kJ/mol)Reference
C22H15N3Na2O9S2+O2CO2+H2O\text{C}_{22}\text{H}_{15}\text{N}_3\text{Na}_2\text{O}_9\text{S}_2+\text{O}_2\rightarrow \text{CO}_2+\text{H}_2\text{O}-1367

Research Gaps and Recommendations

  • Synthesis pathways : No data exists for this compound; analogs like Acid Blue 25 involve sulfonation and azo coupling .

  • Toxicity : Acid blue dyes are carcinogenic; biodegradability studies are critical .

  • Advanced methods : Machine learning-guided optimization could enhance degradation/adsorption efficiency .

Comparison with Similar Compounds

Structural Comparison
  • Acid Blue 22 (CAS 28631-66-5) : Contains two sulfonic acid groups and a disodium salt structure (C₃₂H₂₅N₃O₉S₃·2Na). Its extended conjugation system and sulfonate groups enable strong electrostatic interactions with cationic adsorbents .
  • Acid Blue 25: A smaller sulfonated dye with a single aromatic ring system. Its adsorption capacity on chitosan-polyvinyl alcohol@CuO nanocomposites (CS-PVA@CuO) is 171.4 mg/g, attributed to electrostatic interactions between sulfonate groups and the adsorbent’s cationic surface .
  • Acid Blue 161: Adsorbed by multi-walled carbon nanotubes (MWCNTs) with a capacity of 1,000 mg/g due to hydrophobic interactions and π-π stacking between its aromatic backbone and CNT surfaces .

Structural Features Influencing Performance :

  • Sulfonation Degree : Higher sulfonation (e.g., Acid Blue 22) increases solubility but may reduce adsorption on hydrophobic materials like activated carbon.
  • Aromaticity : Dyes with larger conjugated systems (e.g., Acid Blue 161) exhibit stronger π-π interactions with carbon-based adsorbents .
Adsorption Performance
Dye Adsorbent Adsorption Capacity (mg/g) Key Mechanism Reference
Acid Blue 232 Activated carbon (Ailanthus wood) Data not available Likely π-π stacking, ion exchange
Acid Blue 25 CS-PVA@CuO nanocomposite 171.4 Electrostatic interactions
Acid Blue 161 MWCNTs 1,000 Hydrophobic/π-π interactions
Methylene Blue Chitosan-NiO 188.68 Electrostatic interactions


Key Trends :

  • Carbon-based adsorbents (e.g., MWCNTs, activated carbon) outperform biopolymer composites (e.g., chitosan) for dyes with high aromaticity .
  • Functionalized adsorbents (e.g., CS-PVA@CuO) show selectivity for specific dye-adsorbent charge interactions .
Photocatalytic Degradation
  • Acid Blue 7 : Degraded using TiO₂-based photocatalytic ultrafiltration membranes, with efficiency influenced by pH, catalyst concentration, and aeration .
  • Methylene Blue: Ag-ZnO nanocomposites achieve rapid degradation under visible light via reactive oxygen species (ROS) generation .

Comparative Limitations :

  • However, sulfonate groups may hinder ROS accessibility compared to cationic dyes like methylene blue .

Q & A

Basic Research Questions

Q. What are the key methodological considerations for synthesizing Acid Blue 232 with high purity in laboratory settings?

  • Answer : Synthesis requires precise control of pH (e.g., 4–6), temperature (60–80°C), and stoichiometric ratios of precursors (e.g., anthraquinone derivatives and sulfonation agents). Use HPLC (C18 column, mobile phase: methanol/water 70:30 v/v) to monitor reaction progress and purity . Post-synthesis, characterize via FTIR (sulfonate group peaks at 1180–1200 cm⁻¹) and elemental analysis (C, H, N, S content). Report deviations in yield or purity with error margins (±2%) to align with reproducibility standards .

Q. How can researchers resolve discrepancies in reported spectral properties (e.g., λ_max) of this compound across studies?

  • Answer : Contradictions may arise from solvent polarity, pH, or instrument calibration. Systematically replicate experiments under standardized conditions (e.g., aqueous buffer at pH 7.0, 25°C). Compare UV-Vis spectra (350–700 nm) using a validated spectrophotometer. If inconsistencies persist, apply statistical tools (e.g., ANOVA) to assess variability and validate with independent techniques like fluorescence spectroscopy .

Q. What are the best practices for documenting experimental protocols for this compound’s photostability studies?

  • Answer : Detail light sources (e.g., xenon lamp, 300–800 nm), exposure duration, and sample preparation (e.g., concentration, solvent). Include controls (e.g., dark-stored samples) and quantify degradation via absorbance decay rates. Adhere to journal guidelines for supplementary data, such as raw kinetic curves and calibration plots .

Advanced Research Questions

Q. How can multivariate analysis improve the interpretation of this compound’s interaction with biomolecules (e.g., albumin)?

  • Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants (Kd). Apply principal component analysis (PCA) to correlate structural descriptors (e.g., sulfonation degree) with binding affinity. For conflicting results, conduct sensitivity analyses to identify influential variables (e.g., ionic strength) .

Q. What experimental strategies mitigate batch-to-batch variability in this compound’s dyeing efficiency on cellulose substrates?

  • Answer : Standardize cellulose pretreatment (e.g., mercerization) and dyeing parameters (temperature: 50°C, time: 60 min). Use a central composite design (CCD) to optimize variables (pH, salt concentration). Validate consistency via color strength (K/S values) and fastness tests (ISO 105-C06). Report confidence intervals for reproducibility .

Q. How should researchers design a study to investigate the mechanistic role of this compound in photocatalytic degradation?

  • Answer : Employ a split-plot design with catalysts (TiO₂, ZnO) and light intensities as factors. Monitor degradation via LC-MS to identify intermediate products. Use time-resolved spectroscopy to track reactive oxygen species (ROS) generation. Address contradictions in degradation pathways by comparing rate constants under controlled O₂/N₂ atmospheres .

Data Analysis and Contradiction Management

Q. What statistical frameworks are suitable for analyzing conflicting toxicity data of this compound in aquatic models?

  • Answer : Apply meta-analysis to aggregate LC50 values from independent studies, weighting by sample size and methodology rigor. Use funnel plots to detect publication bias. For in-house data, perform dose-response modeling (e.g., probit analysis) with bootstrap confidence intervals .

Q. How can machine learning models predict this compound’s aggregation behavior in heterogeneous systems?

  • Answer : Train neural networks on datasets linking molecular descriptors (logP, polar surface area) to aggregation thresholds (critical micelle concentration). Validate predictions with dynamic light scattering (DLS) and compare with empirical models (e.g., Hansen solubility parameters). Address outliers via residual analysis .

Methodological Resources

  • Experimental Reproducibility : Follow Beilstein Journal protocols for compound characterization, including NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) .
  • Data Reporting : Adhere to ACS guidelines for numerical precision (e.g., ±0.1% for purity) and significance thresholds (p < 0.05) .
  • Ethical Compliance : Document ethical approvals for biological testing and data sharing plans per MRC standards .

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